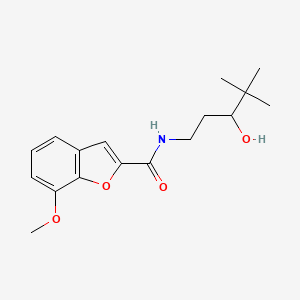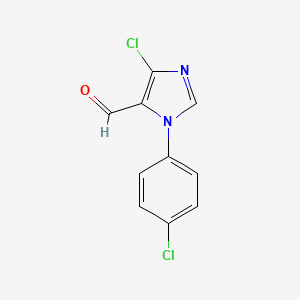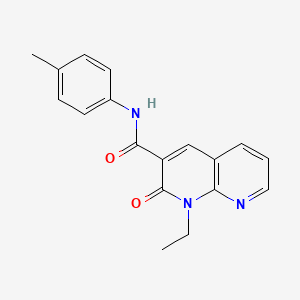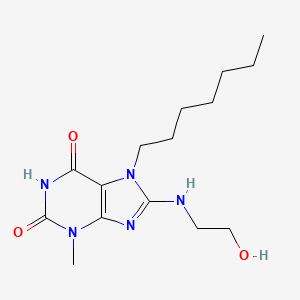
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride” is a complex organic molecule that contains a pyrrole ring and a thiazole ring. Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. Thiazole is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via an appropriate linker. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, both of which are aromatic and contribute to the compound’s stability. The presence of the amine group (-NH2) and the hydrochloride salt could also impact the compound’s reactivity .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The pyrrole and thiazole rings might undergo electrophilic aromatic substitution reactions, while the amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings could contribute to its stability and solubility in organic solvents, while the amine group and hydrochloride salt could enhance its solubility in water .科学的研究の応用
Heterocyclic Compounds Synthesis and Properties
Synthesis and Structural Properties of Heterocyclic Compounds
Heterocyclic compounds, especially those containing thiazole and pyrrole units, are of significant interest due to their diverse chemical properties and potential applications. For instance, the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been explored, highlighting the complex reactions and potential intermediates formed during the synthesis process. These compounds' structural insights provide a foundation for developing new materials with tailored properties for various applications (Issac & Tierney, 1996).
Application in Sensing and Photoluminescence
Supramolecular Capsules from Calixpyrrole Scaffolds
Research into supramolecular chemistry has shown the assembly of capsules derived from calixpyrrole components. These structures exploit the ease of synthesis and structural versatility of calix[4]pyrroles, providing insights into their use in constructing molecular capsules with potential applications in sensing, catalysis, and drug delivery. The study outlines different approaches to using calix[4]pyrrole derivatives for assembling molecular capsules, demonstrating the compounds' utility in creating complex structures with specific functionalities (Ballester, 2011).
Environmental Contaminant Analysis and Removal
Analysis and Removal of Environmental Contaminants
Heterocyclic aromatic amines, including those related to pyrrole and thiazole structures, have been studied for their occurrence and impact on the environment. For example, the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices and foodstuffs highlights the importance of detecting and understanding the behavior of such compounds in the environment. Techniques like liquid chromatography coupled to mass spectrometry have been emphasized as essential for the qualitative and quantitative analysis of these contaminants (Teunissen et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-10-8-13(14-9-19-15(16)17-14)11(2)18(10)12-6-4-3-5-7-12;/h3-9H,1-2H3,(H2,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZSNUUPEIWMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=CSC(=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)




![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)
![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)



![3-(3-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2720363.png)